Evidence Item 1: Metabolic Stability and CYP Enzyme Inhibition Profile
Benzyl(1-phenylpropan-2-yl)amine functions as a direct inhibitor of CYP2D6 and CYP3A4 enzymes, a critical property for studies investigating drug-drug interactions and metabolic stability. This inhibitory capacity directly contrasts with its parent compound, benzphetamine, which is not metabolized by CYP2D6 and does not exhibit the same inhibitory profile [1]. This difference is fundamental for researchers requiring a tool compound to study CYP-mediated metabolism of amphetamine derivatives.
| Evidence Dimension | CYP Enzyme Inhibition Profile |
|---|---|
| Target Compound Data | Inhibits CYP2D6 and CYP3A4 activity; demonstrated high binding affinity for CYP2D6 in rat liver microsomes |
| Comparator Or Baseline | Benzphetamine: Not metabolized by CYP2D6 in human cell lines; no inhibitory effect on CYP2D6 observed [1] |
| Quantified Difference | Qualitative difference in metabolic pathway engagement: Benzyl(1-phenylpropan-2-yl)amine binds to and inhibits CYP2D6/CYP3A4, whereas benzphetamine is not a substrate or inhibitor of CYP2D6 under comparable conditions. |
| Conditions | Comparative assessment of CYP2D6 enzyme interaction in human cell lines and rat liver microsomes. |
Why This Matters
This differentiation dictates the selection of the correct analytical standard or inhibitor for CYP2D6/3A4-mediated metabolism studies involving amphetamine derivatives.
- [1] Knihovny.cz. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. https://cpk-front.mzk.cz/record/1425627?ln=en. View Source
